N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide
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Overview
Description
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide is a complex organic compound with a unique structure that includes a pyrrolidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes the protection of amino groups, formation of the pyrrolidine ring, and subsequent coupling reactions to introduce the acetamide group. Common reagents used in these reactions include protecting agents like Boc (tert-butoxycarbonyl) and coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving precise control of temperature, pH, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halides (e.g., NaCl, KBr) and acids (e.g., HCl, H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-ethyl-acetamide can be compared with other similar compounds, such as:
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-methyl-acetamide: Differing by the substitution of an ethyl group with a methyl group.
N-[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-ylmethyl]-N-propyl-acetamide: Differing by the substitution of an ethyl group with a propyl group.
These comparisons highlight the unique structural features and potential functional differences of this compound, which may influence its reactivity and applications.
Properties
IUPAC Name |
N-[[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-5-16(11(4)18)8-12-6-7-17(9-12)14(19)13(15)10(2)3/h10,12-13H,5-9,15H2,1-4H3/t12?,13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQCYGZUZRJZMN-ABLWVSNPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(C1)C(=O)C(C(C)C)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(C1)C(=O)[C@H](C(C)C)N)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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